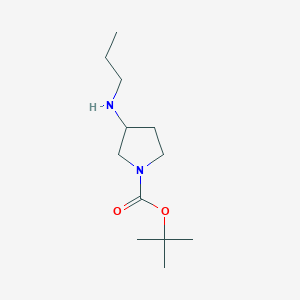

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate (CAS: 887587-20-4; MFCD06656603) is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group at the 1-position and a propylamino substituent at the 3-position of the pyrrolidine ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where pyrrolidine derivatives are widely utilized due to their conformational rigidity and bioavailability-enhancing properties . With a purity of 95% (as listed in commercial catalogs), it serves as a versatile building block for constructing complex molecules, such as protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name |

tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTULUPDGBEPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679065 | |

| Record name | tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-20-4 | |

| Record name | tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Di-tert-butyl Dicarbonate (Boc2O) and Pyrrolidine Derivatives

Method Overview:

This method involves the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions to yield the protected amino pyrrolidine derivative, tert-butyl 3-aminopyrrolidine-1-carboxylate . The amino group on pyrrolidine reacts with Boc2O, forming a carbamate linkage.

- Solvent: Chloroform (CHCl3)

- Temperature: 20°C

- Reaction Time: 1 hour

- Yield: Up to 98%

3-Aminopyrrolidine + Boc2O → tert-Butyl 3-aminopyrrolidine-1-carboxylate

- The reaction proceeds efficiently with high yield (98%).

- The process involves the nucleophilic attack of the amino group on Boc2O, forming a carbamate linkage.

- The intermediate can be purified via washing and drying steps, making it suitable for subsequent modifications.

| Parameter | Details |

|---|---|

| Starting Material | 3-Aminopyrrolidine |

| Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Chloroform |

| Reaction Temperature | 20°C |

| Reaction Time | 1 hour |

| Yield | 98% |

| Purification | Washing, drying, no further purification needed |

Alternative Synthesis via Aminoalkylation and Carbamate Formation

Method Overview:

This approach involves aminoalkylation of pyrrolidine derivatives, followed by carbamate protection. It allows for variation in the alkyl chain attached to the amino group, including propyl groups.

- Alkyl halides (e.g., 1-bromopropane) for alkylation

- Base: DIPEA or TEA

- Solvent: Dichloromethane (DCM) or acetonitrile

- Temperature: Reflux or room temperature depending on the alkylation step

- Purification: Column chromatography

| Parameter | Details |

|---|---|

| Alkylating Agent | 1-Bromopropane (for propyl group) |

| Base | DIPEA or TEA |

| Solvent | DCM or acetonitrile |

| Temperature | Reflux or room temperature |

| Yield | 64-82% |

Final Assembly and Purification

The final compound, tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate , is obtained by coupling the amino-protected pyrrolidine with the propylamine moiety, followed by purification steps such as column chromatography, recrystallization, or distillation.

Summary of Key Reaction Parameters

| Method | Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | 3-Aminopyrrolidine | Boc2O | CHCl3, 20°C, 1h | 98% | Efficient carbamate formation |

| 2 | Protected pyrrolidine | Propylamine + H2 | Methanol, PtO2, 18h | 53% | Reductive amination |

| 3 | Pyrrolidine derivative | Alkyl halides | Reflux, DCM | 64-82% | Alkylation step |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and propylamine under controlled conditions. Recent advancements in synthetic techniques include the use of flow microreactor systems that enhance efficiency and sustainability in production.

Key Chemical Properties

- Molecular Formula: C12H24N2O2

- Molecular Weight: 228.33 g/mol

- Structure: Features a pyrrolidine ring with tert-butyl and propylamino substituents.

Applications in Scientific Research

1. Organic Synthesis

this compound is utilized as a building block for synthesizing complex organic molecules. It serves as an intermediate in various reactions, including:

- Oxidation : Can be oxidized to form hydroxylated derivatives.

- Reduction : Can be reduced to yield amine derivatives.

- Substitution : Participates in nucleophilic substitution reactions.

2. Biological Research

The compound is studied for its interactions with biomolecules, particularly its potential biological activity. It may modulate enzyme functions or bind to receptors, influencing metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic potential.

3. Medicinal Chemistry

Research into the compound's pharmacological properties suggests it could serve as a precursor for drug development. Its structural features may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Recent studies have focused on the compound's biological activity:

- Enzyme Modulation : Research indicated that this compound could modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Receptor Binding Studies : Investigations into its binding affinity to nicotinic acetylcholine receptors have shown promising results, indicating that it could play a role in neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmaceutical compound derived from this intermediate .

Comparison with Similar Compounds

tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate (CAS: 1174668-77-9)

- Structure: Differs by a methylene spacer between the pyrrolidine ring and the propylamino group.

- Impact: The additional methylene group increases steric bulk and may reduce nucleophilicity of the amino group compared to the target compound. This structural difference could influence binding affinity in receptor-ligand interactions .

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Contains a pyridine ring substituted with iodine and methoxy groups, linked via an oxymethyl bridge to the pyrrolidine.

- Impact : The iodine atom enhances molecular weight (increasing polarity) and provides a handle for further functionalization (e.g., cross-coupling reactions). The methoxy group contributes electron-donating effects, stabilizing aromatic systems .

Ring Size and Functional Group Diversity

tert-Butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (CAS: 200267-72-7)

- Structure : Piperidine ring (6-membered) with a propylcarbamoyl group at the 4-position.

- Impact: The larger piperidine ring offers greater conformational flexibility compared to pyrrolidine.

(R)- and (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

- Structure : Piperazine ring (6-membered, nitrogen at 1- and 4-positions) with a propyl group at the 2-position.

- Impact : The chiral center and additional nitrogen atom enable diverse interactions in asymmetric catalysis or drug design. The hydrochloride salt form improves aqueous solubility for biological assays .

Complex Spiro and Heterocyclic Derivatives

tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate

- Structure : Spiro-indole-pyrrolidine scaffold with a propenyl group and triisopropylsilyl (TIPS) ethynyl substituent.

- Impact : The spiro architecture imposes rigid 3D geometry, critical for targeting protein allosteric sites. High synthetic yield (94%) and well-defined melting point (99°C) make it a robust intermediate for medicinal chemistry .

Biological Activity

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 227.33 g/mol. Its structure consists of a pyrrolidine ring substituted with a tert-butyl group and a propylamino group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N₂O₂ |

| Molecular Weight | 227.33 g/mol |

| IUPAC Name | This compound |

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and propylamine. This process can be optimized using flow microreactor systems to enhance efficiency and yield.

Synthetic Route Example

- Reagents : Pyrrolidine derivative, tert-butyl chloroformate, propylamine.

- Conditions : The reaction is carried out in a controlled environment, often using solvents like MTBE.

- Purification : Standard techniques such as recrystallization or chromatography are employed to obtain high-purity products.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. These interactions can modulate their activity, influencing various metabolic pathways.

Potential Biological Effects:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes.

- Receptor Binding : It may bind to neurotransmitter receptors, potentially affecting signaling pathways.

Case Studies

Research has indicated that compounds similar to this compound can exhibit significant pharmacological effects. For instance:

- Study on Enzyme Inhibition : A study demonstrated that similar pyrrolidine derivatives could inhibit certain serine proteases, suggesting potential therapeutic applications in treating diseases linked to these enzymes.

- Neurotransmitter Interaction : Research indicated that compounds with similar structures could modulate dopamine receptors, hinting at possible uses in neuropharmacology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Key Features |

|---|---|

| Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | Contains a methylamino group instead of propylamino |

| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Features an aminomethyl group |

| Tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | Has an R configuration at the chiral center |

Unique Biological Activities

The specific propylamino substitution in this compound may confer distinct biological activities compared to its analogs. Its structural characteristics could enhance binding affinity for specific biological targets, making it a candidate for further pharmacological studies.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting a pyrrolidine precursor (e.g., tert-butyl 3-bromopyrrolidine-1-carboxylate) with propylamine under basic conditions (e.g., triethylamine or K₂CO₃) in anhydrous dichloromethane at 0–20°C . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization . Key intermediates, such as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, are often protected/deprotected using tert-butyloxycarbonyl (Boc) groups .

Q. How is this compound purified and characterized?

Post-synthesis purification employs column chromatography (silica gel, polar/non-polar solvent systems) or recrystallization from ethanol/water mixtures . Characterization includes:

Q. What safety protocols are critical when handling this compound?

Due to potential irritancy and toxicity:

- Use respiratory protection (N95 masks), nitrile gloves, and safety goggles .

- Ensure access to eye wash stations and emergency showers .

- Work in a fume hood to avoid inhalation of vapors during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the propylamino substitution step?

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation) .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution by activating electrophilic intermediates .

- Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis of the Boc-protecting group .

- Stoichiometry : A 1.2:1 molar ratio of propylamine to pyrrolidine precursor ensures complete substitution .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations, distinguishing regioisomers .

- Reaction Monitoring : Use TLC or LC-MS to identify intermediates/by-products (e.g., di-alkylated derivatives) .

- Replicate Synthesis : Repetition under controlled conditions confirms reproducibility .

Q. What retrosynthetic pathways are feasible for this compound?

Retrosynthetic analysis suggests:

- Disconnection 1 : Cleave the propylamino group to yield tert-butyl 3-bromopyrrolidine-1-carboxylate and propylamine .

- Disconnection 2 : Remove the Boc group to generate 3-(propylamino)pyrrolidine, followed by Boc re-protection . AI-powered tools (e.g., Reaxys/Pistachio models) predict viable routes using tert-butyl 3-aminopyrrolidine-1-carboxylate as a key intermediate .

Q. How can competing substitution and elimination reactions be minimized during synthesis?

- Base Selection : Weak bases (e.g., triethylamine) favor substitution over elimination .

- Steric Hindrance : Use bulky leaving groups (e.g., tosylates) to slow elimination pathways .

- Protecting Groups : Boc protection of the pyrrolidine nitrogen prevents unwanted side reactions .

Q. What strategies are effective in resolving low solubility during crystallization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.